3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea
Description
3-Ethyl-1-(9H-fluoren-9-yl)-1-methylurea is a substituted urea derivative featuring a fluorene moiety, a bicyclic aromatic hydrocarbon known for its planar structure and electronic properties. The compound’s structure includes:
- Urea core: A carbonyl group flanked by two nitrogen atoms.
- Substituents:
- One nitrogen bears a methyl group and a 9H-fluoren-9-yl group (a fused bicyclic system with two benzene rings).
- The other nitrogen is substituted with an ethyl group.
Fluorene derivatives are widely studied for their optical and electronic properties, particularly in materials science and medicinal chemistry .
Properties
IUPAC Name |
3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-18-17(20)19(2)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYMGPODIWYJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)C1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea and structurally related fluorene derivatives:
Key Observations:
Substituent Effects on Reactivity and Solubility :
- The chloroethyl group in 1-(2-chloroethyl)-3-(9H-fluoren-9-yl)urea increases its electrophilicity, making it a candidate for alkylation reactions or prodrug design . In contrast, the ethyl and methyl groups in the target compound likely reduce reactivity but enhance metabolic stability.
- Electron-withdrawing groups (e.g., chloro-fluoro-benzoyl in ) increase polarity, improving aqueous solubility but reducing membrane permeability. The target compound’s alkyl substituents may favor lipophilicity, as seen in similar carbamates .
Structural Flexibility and Applications: Carbamate derivatives like (9H-fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride exhibit versatility in drug delivery due to their hydrolyzable carbamate linkages . The urea core in the target compound, however, offers stronger hydrogen-bonding capacity, which could enhance binding affinity in biological targets.
Optical Properties: Fluorene-containing ketones (e.g., 3-(9H-fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one) are noted for high luminescent efficiencies . While the target urea derivative lacks a conjugated ketone, its fluorene moiety may still contribute to UV absorption or fluorescence, depending on substitution patterns.
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